Home > Products > Screening Compounds P73040 > 2',3'-Dideoxy-5-iodouridine
2',3'-Dideoxy-5-iodouridine - 105784-83-6

2',3'-Dideoxy-5-iodouridine

Catalog Number: EVT-290335
CAS Number: 105784-83-6
Molecular Formula: C9H11IN2O4
Molecular Weight: 338.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2′,3′-Dideoxy-5-iodouridine is commonly used as research tool for antiviral and anticancer studies.

Overview

2',3'-Dideoxy-5-iodouridine is a synthetic nucleoside analog that has garnered attention due to its potential antiviral properties. This compound is classified as a dideoxynucleoside, which means it lacks the 2' and 3' hydroxyl groups typically found in ribonucleosides. The iodine atom at the 5' position enhances its biochemical activity, making it a subject of interest in antiviral research, particularly against viruses like herpes simplex virus and possibly human immunodeficiency virus.

Source and Classification

2',3'-Dideoxy-5-iodouridine is derived from uridine, a naturally occurring nucleoside. Its classification falls under the category of nucleoside analogs, specifically dideoxynucleosides. These compounds are often utilized in medicinal chemistry for their ability to inhibit viral replication by mimicking natural nucleosides, thus interfering with nucleic acid synthesis.

Synthesis Analysis

Methods

The synthesis of 2',3'-dideoxy-5-iodouridine typically involves several key steps:

  1. Starting Material: The process usually begins with uridine or its derivatives.
  2. Iodination: The introduction of iodine at the 5' position can be achieved through electrophilic substitution reactions using iodine reagents.
  3. Deoxygenation: The removal of the hydroxyl groups at the 2' and 3' positions can be performed using various chemical reagents such as phosphorous oxychloride or through reductive methods.
  4. Purification: The final product is purified using chromatographic techniques to ensure high purity levels suitable for biological assays.

Technical Details

The synthesis requires careful control of reaction conditions to minimize side reactions and ensure the desired product's yield and purity. Reaction times, temperatures, and concentrations are meticulously optimized during the synthesis process.

Molecular Structure Analysis

Structure

The molecular formula for 2',3'-dideoxy-5-iodouridine is C9H10IN5O4C_9H_{10}IN_5O_4. Its structure features:

  • A ribose sugar backbone modified by the absence of hydroxyl groups at the 2' and 3' positions.
  • An iodine atom substituted at the 5' position.
  • A nitrogenous base characteristic of uridine.

Data

The compound's molecular weight is approximately 305.1 g/mol. Its structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

Chemical Reactions Analysis

Reactions

2',3'-Dideoxy-5-iodouridine participates in several chemical reactions typical of nucleosides:

  1. Phosphorylation: It can be phosphorylated to form nucleotide analogs which may exhibit antiviral activity.
  2. Glycosylation: The compound can undergo glycosylation reactions, contributing to the formation of more complex nucleoside derivatives.

Technical Details

The reactions are often catalyzed by specific enzymes or chemical reagents that facilitate the transfer of phosphate groups or other functional groups, enhancing its potential therapeutic applications.

Mechanism of Action

The mechanism by which 2',3'-dideoxy-5-iodouridine exerts its antiviral effects primarily involves:

  1. Inhibition of Viral Polymerases: By mimicking natural nucleotides, it competes with them for incorporation into viral DNA or RNA during replication.
  2. Chain Termination: Once incorporated, the absence of hydroxyl groups at the 2' and 3' positions prevents further elongation of the nucleic acid chain, effectively terminating viral replication.

This mechanism has been shown to be effective against several viruses, including herpes simplex virus and human immunodeficiency virus, although its efficacy may vary compared to other nucleoside analogs.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and common organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Generally stable under dry conditions but may degrade in aqueous solutions over time.
  • pH Sensitivity: The compound's stability can be affected by pH, requiring careful formulation for pharmaceutical applications.

Relevant data on melting point, boiling point, and other thermodynamic properties are essential for understanding its behavior under various conditions.

Applications

2',3'-Dideoxy-5-iodouridine has several scientific applications:

  1. Antiviral Research: It is primarily studied for its potential use in treating viral infections due to its ability to inhibit viral replication.
  2. Biochemical Assays: As a biochemical reagent, it assists in various assays aimed at understanding nucleic acid metabolism.
  3. Drug Development: It serves as a lead compound for developing new antiviral agents by modifying its structure to enhance efficacy and reduce toxicity.
Synthesis and Molecular Modifications

Synthetic Pathways for 2′,3′-Dideoxy-5-iodouridine and Derivatives

The synthesis of 2′,3′-dideoxy-5-iodouridine (ddIUd) and its analogs involves sequential modifications of the uridine scaffold. A representative multi-step route begins with selective deoxygenation at the 2′ and 3′ positions of uridine using thiophilic agents (e.g., 1,1′-thiocarbonyldiimidazole), yielding 2′,3′-dideoxyuridine as a key intermediate [4] [8]. Subsequent electrophilic iodination at the C5 position of the uracil ring employs iodine monochloride (ICl) in acetic acid, achieving regioselective substitution [4] [6]. For azido-containing derivatives like 2′-azido-2′,3′-dideoxy-5-iodouridine, a nucleophilic substitution step with sodium azide (NaN₃) is incorporated post-deoxygenation, introducing the azido group at C2′ [6].

Table 1: Key Synthetic Methods for ddIUd Derivatives

CompoundKey StepsYield (%)Reference
2′,3′-Dideoxy-5-iodouridineDeoxygenation → Iodination60-75 [4]
3′-Azido-2′,3′-dideoxy-5-iodouridineDeoxygenation → Azidation → Iodination40-55 [6]
2,5′-Anhydro-ddIUdGlycosidic bond rearrangement35-50 [4]

Derivatives like the 2,5′-anhydro analog (an intramolecular cyclized form) are synthesized through thermal glycosidic bond rearrangement, enhancing antiviral potency against HIV-1 (IC₅₀ = 27.1 µM) while reducing cytotoxicity (TCID₅₀ > 100 µM) compared to parent compounds like AZT [4].

Role of 5-Iodo Substitution in Enhancing Antiviral Selectivity

The 5-iodo substituent profoundly influences antiviral efficacy through steric and electronic mechanisms. The iodine atom’s large van der Waals radius (198 pm) creates optimal steric bulk in the uracil binding pocket of viral enzymes, enhancing affinity for HIV-1 reverse transcriptase (RT). Biochemical assays show that 5-iodo derivatives like AzIdUrd (3′-azido-2′,3′-dideoxy-5-iodouridine) inhibit HIV-1 RT with a Kᵢ of 0.028 µM, compared to 0.043 µM for its 5-bromo analog [2]. This 1.5-fold increase in potency stems from:

  • Enhanced hydrophobic interactions with RT’s nucleotide-binding site.
  • Reduced deamination susceptibility versus 5-unmodified analogs, prolonging intracellular half-life [4] [9].

Table 2: Impact of 5-Halo Substitution on Antiviral Activity

CompoundHIV-1 RT Kᵢ (µM)Selectivity Index (vs. Pol α)Viral IC₅₀ (µM)
3′-Azido-5-iodouridine0.0281,5000.21*
3′-Azido-5-bromouridine0.0439900.23*
3′-Azido-2′,3′-dideoxyuridine0.811204.95

*Against Rauscher murine leukemia virus [2] [4]

The iodine atom also enables radioisotope labeling (e.g., [¹²⁵I]AzIdUrd) for metabolic tracking, revealing rapid intracellular phosphorylation to AzIdUTP, which persists at stable concentrations for >12 hours in infected cells [2].

Structural Optimization for Improved Metabolic Stability

Metabolic degradation of ddIUd occurs primarily via glycosidic bond cleavage by pyrimidine nucleoside phosphorylases and deiodination by cellular dehalogenases [8] [9]. To counteract this, three optimization strategies are employed:

  • 5′-Modifications: Acylation of the 5′-hydroxyl with isopropyloxycarbonyl groups masks polarity, increasing oral bioavailability by >50% and delaying phosphorylytic cleavage [8].
  • 3′-Azido substitution: Replacing 3′-H with -N₃ (as in 2′-azido-2′,3′-ddIUd) confers resistance to phosphorylases while maintaining RT inhibition (Kᵢ = 8–10 µM) [6].
  • Base modifications: 5-(3-Acylamidopropargyl) side chains (e.g., 4-pyrenylbutyryl) accelerate primer extension in sequencing applications, reducing template dissociation by 3-fold [5].

Table 3: Stability Parameters of Optimized ddIUd Analogs

ModificationHalf-life (Human Plasma)Solubility (mg/mL)Metabolic Outcome
Parent ddIUd1.8 h1.2 (H₂O)Rapid glycosidic cleavage
5′-O-Isopropylcarbonate>6 h0.3 (PBS)Sustained release of parent compound
3′-Azido-ddIUd4.5 h<0.5 (H₂O)Phosphorylase resistance

These modifications collectively enhance intracellular residence time and reduce off-target catabolism, making ddIUd derivatives viable for in vivo antiviral and sequencing applications [1] [5] [8].

Properties

CAS Number

105784-83-6

Product Name

2',3'-Dideoxy-5-iodouridine

IUPAC Name

1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione

Molecular Formula

C9H11IN2O4

Molecular Weight

338.1 g/mol

InChI

InChI=1S/C9H11IN2O4/c10-6-3-12(9(15)11-8(6)14)7-2-1-5(4-13)16-7/h3,5,7,13H,1-2,4H2,(H,11,14,15)/t5-,7+/m0/s1

InChI Key

OBGFSDPYSQAECJ-CAHLUQPWSA-N

SMILES

C1CC(OC1CO)N2C=C(C(=O)NC2=O)I

Synonyms

5-iodo-2',3'-dideoxyuridine

Canonical SMILES

C1CC(OC1CO)N2C=C(C(=O)NC2=O)I

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.